4-Phenylpiperidine-4-carboxylic acid

Cannabinoid 1 Receptor Structure-Kinetics Relationship Antagonist Design

Researchers developing CNS-penetrant CB1 antagonists or NK1/NK2 dual antagonists often face scaffold limitations with N-substituted piperidines. 4-Phenylpiperidine-4-carboxylic acid (norpethidinic acid) provides a free secondary amine for critical diversification, enabling synthesis of insurmountable antagonists with very long receptor residence times (RT up to 2222 min vs. rimonabant RT=14 min). As a non-narcotic, N-unsubstituted intermediate, it uniquely serves programs targeting metabolic, inflammatory, and pain disorders. • Validated in GPBAR1 (TGR5) agonist series; derivative (R)-29 improved GLP-1/PYY secretion and reduced postprandial glucose in vivo. • Core of MDL 105,212A, a potent dual NK1/NK2 antagonist (pA2 8.19/8.67). • Enables libraries with nanomolar GPCR potency and selectivity over CYP3A4 anti-targets.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 3627-45-0
Cat. No. B051512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-4-carboxylic acid
CAS3627-45-0
Synonyms4-Phenylpiperidine-4-carboxylic Acid Hydrochloride;  4-Phenyl-isonipecotic Acid; _x000B_4-Carboxy-4-phenylpiperidine;  4-Phenyl-4-piperidinecarboxylic Acid;  N-Demethylmeperidinic Acid;  Normeperidinic Acid;  Norpethidinic Acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1(C2=CC=CC=C2)C(=O)[O-]
InChIInChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
InChIKeyDZZGGKPKWGPNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidine-4-carboxylic Acid: Core Intermediate for GPCR Agonists


4-Phenylpiperidine-4-carboxylic acid (also known as norpethidinic acid) is a key piperidine-based intermediate in medicinal chemistry. Structurally, it features a phenyl and a carboxylic acid group at the 4-position of the piperidine ring [1]. This unique architecture enables its use as a crucial building block in the synthesis of pharmacologically active compounds, notably including CB1 receptor antagonists with reduced blood-brain barrier permeability and potent NK1 receptor antagonists [2]. Its role extends to the preparation of novel GPBAR1 (TGR5) agonists, as well as serving as a precursor and metabolite of the analgesic pethidine [3][4].

4-Phenylpiperidine-4-carboxylic Acid: Irreplaceable Scaffold


While other piperidine-4-carboxylic acid derivatives exist, such as 1-phenylpiperidine-4-carboxylic acid (a GLP-1 secretagogue) or 1-methyl-4-phenylpiperidine-4-carboxylic acid (pethidinic acid, a scheduled narcotic precursor), 4-phenylpiperidine-4-carboxylic acid occupies a distinct niche as a non-narcotic, versatile intermediate with a free secondary amine [1]. This N-unsubstituted structure is essential for its role in synthesizing specific, targeted pharmacophores like 4,4-disubstituted NK1 antagonists and CB1 modulators with tailored CNS penetration profiles, a property not shared by its N-alkylated or positional isomers [2][3]. The following evidence details these unique, quantifiable differentiators.

4-Phenylpiperidine-4-carboxylic Acid: Quantitative Differentiation Evidence


CB1 Receptor Residence Time Divergence

A series of 1-(4,5-diarylthiophene-2-carbonyl)-4-phenylpiperidine-4-carboxamide derivatives, synthesized from 4-phenylpiperidine-4-carboxylic acid, exhibit widely divergent CB1 receptor residence times, ranging from 19 minutes to over 37 hours, a property not predicted by binding affinity. This contrasts sharply with the benchmark CB1 antagonist rimonabant, which has a residence time of 14 minutes [1].

Cannabinoid 1 Receptor Structure-Kinetics Relationship Antagonist Design

Dual NK1/NK2 Antagonist Synthesis

The compound MDL 105,212A, a potent nonselective tachykinin receptor antagonist, is synthesized using 4-phenylpiperidine-4-carboxylic acid as a key intermediate. It demonstrates potent binding to human NK-1 and NK-2 receptors with low nanomolar affinity and functional antagonism with pA2 values of 8.19 and 8.67, respectively [1].

Tachykinin Receptor NK1 Antagonist NK2 Antagonist Respiratory Disease

CCR8 Target Engagement and Selectivity

A derivative of 4-phenylpiperidine-4-carboxylic acid, specifically the amide BDBM50185905, exhibits potent inhibition of the CCR8 receptor with an IC50 of 11 nM. Crucially, its selectivity is demonstrated by a >900-fold lower affinity for the cytochrome P450 enzyme CYP3A4, against which it shows an IC50 of 10,000 nM [1].

Chemokine Receptor CCR8 Target Engagement Selectivity

4-Phenylpiperidine-4-carboxylic Acid: Key R&D Applications


Insurmountable CB1 Antagonist Design

As demonstrated by the kinetic profiling of 4-phenylpiperidine-4-carboxamide derivatives, this core scaffold is uniquely suited for medicinal chemistry programs aiming to develop CB1 antagonists with very long receptor residence times. Researchers focused on creating insurmountable antagonists for metabolic or addiction disorders should prioritize this intermediate over other piperidine cores, as it enables access to a kinetic profile (RT up to 2222 minutes) that is not achievable with common alternatives like rimonabant (RT = 14 min) [1].

Dual NK1/NK2 Antagonists for Respiratory Inflammation

This compound is a validated building block for synthesizing potent, nonselective NK-1/NK-2 receptor antagonists like MDL 105,212A. This compound exhibits potent functional antagonism with pA2 values of 8.19 (NK1) and 8.67 (NK2) [2]. Research programs investigating the role of tachykinins in asthma, neurogenic inflammation, or pain should select this intermediate to access a chemical space with proven in vitro and in vivo activity.

GPBAR1 Agonist Precursor

The structural motif of 4-phenylpiperidine-4-carboxylic acid was integral to the optimization of a series of GPBAR1 agonists. The derivative (R)-29 (RO5527239) demonstrated an improved secretion of PYY and GLP-1 and a significant reduction in postprandial blood glucose excursion in a mouse oral glucose tolerance test [3]. For research teams targeting metabolic diseases like type 2 diabetes, this compound provides a validated chemical starting point for further optimization.

GPCR Ligand Derivatization Scaffold

The compound's free amine and carboxylic acid functionalities allow for diverse derivatization to create focused libraries. As shown with the CCR8 antagonist derivative, it can be transformed into molecules with nanomolar potency and significant selectivity over anti-targets like CYP3A4 [4]. This makes it a valuable procurement choice for research groups aiming to explore structure-activity relationships across various G-protein coupled receptor (GPCR) targets.

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